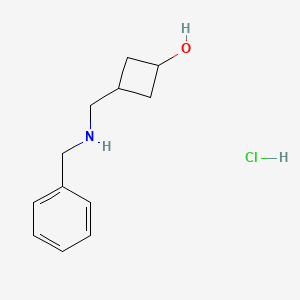

3-((Benzylamino)methyl)cyclobutanol hydrochloride

Description

Properties

IUPAC Name |

3-[(benzylamino)methyl]cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-12-6-11(7-12)9-13-8-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXDMEXTIAYCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CNCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((Benzylamino)methyl)cyclobutanol hydrochloride typically involves the reaction of cyclobutanone with benzylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-((Benzylamino)methyl)cyclobutanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the benzylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

3-((Benzylamino)methyl)cyclobutanol hydrochloride serves as a building block in organic synthesis. Its ability to undergo further functionalization makes it valuable for synthesizing more complex organic molecules. The compound's structure allows for various chemical modifications that can lead to new derivatives with potentially useful properties.

Research into the biological activities of 3-((Benzylamino)methyl)cyclobutanol hydrochloride suggests several promising avenues:

- Enzyme Interactions : The compound is being studied for its interactions with specific enzymes and receptors. The benzylamino moiety may facilitate binding to various biological targets, potentially modulating their activity.

- Therapeutic Applications : Preliminary studies indicate that this compound could play a role in developing new therapeutic agents. Its unique structural features may lead to novel treatments for diseases by targeting specific biological pathways.

Pharmacological Research

Ongoing pharmacological research aims to explore the therapeutic potential of 3-((Benzylamino)methyl)cyclobutanol hydrochloride. Investigations focus on its efficacy as a pharmacological tool in drug development processes, particularly concerning its mechanism of action and biological effects.

Case Studies and Research Findings

Several studies have contributed to understanding the applications of this compound:

Anticonvulsant Activity

A systematic evaluation of related analogs demonstrated significant anticonvulsant activity through various seizure tests (e.g., maximal electroshock test). Some derivatives showed moderate to high efficacy, indicating potential therapeutic applications in epilepsy management.

Tyrosinase Inhibition

In vitro studies revealed that certain analogs effectively inhibited tyrosinase activity in melanoma cells, suggesting their potential use in treating hyperpigmentation disorders.

β-cell Protection

Recent investigations have highlighted modifications to the benzylamine structure that enhance protective activity against endoplasmic reticulum stress in pancreatic β-cells. This suggests implications for diabetes treatment through the protection of insulin-producing cells.

Summary of Biological Activities

| Activity | Findings | Reference |

|---|---|---|

| Anticonvulsant | Significant activity in seizure tests | |

| Tyrosinase Inhibition | Effective inhibition in melanoma cells | |

| β-cell Protection | High protective activity against ER stress |

Mechanism of Action

The mechanism of action of 3-((Benzylamino)methyl)cyclobutanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to modulation of their activity. The cyclobutanol ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and physicochemical differences between 3-((Benzylamino)methyl)cyclobutanol hydrochloride and its analogs:

Key Comparative Insights

Compounds with polar groups (e.g., carboxylic acid in 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid HCl) exhibit higher water solubility at physiological pH, which may favor renal excretion over tissue penetration .

Stereochemical Effects: Trans-3-aminocyclobutanol HCl and its cis isomers demonstrate how spatial arrangement impacts molecular conformation. For example, trans configurations may align better with flat binding pockets in enzymes compared to cis analogs .

Synthetic Considerations: The benzylamino-methyl group in the target compound likely requires protective strategies (e.g., benzylation of an amine precursor), contrasting with tert-butyl carbamate (Boc)-protected intermediates seen in analogs like tert-butyl (trans-3-aminocyclobutyl) carbamate .

Stability and Solubility: Hydrochloride salts are common across these compounds, improving crystallinity and handling. However, the benzyl group’s susceptibility to oxidative metabolism could reduce in vivo stability compared to non-aromatic derivatives like 3-methylcyclobutanamine HCl .

Biological Activity

Overview

3-((Benzylamino)methyl)cyclobutanol hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines a cyclobutanol ring with a benzylamino substituent, suggests diverse interactions with biological targets, including enzymes and receptors.

The biological activity of 3-((Benzylamino)methyl)cyclobutanol hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes or receptors, modulating their activity. Additionally, the cyclobutanol moiety may enhance the compound's binding affinity and specificity, contributing to its pharmacological effects.

Enzyme Inhibition

Research indicates that 3-((Benzylamino)methyl)cyclobutanol hydrochloride may act as an inhibitor for various enzymes involved in critical biological pathways. For instance, it has been studied for its potential to inhibit protein methyltransferases, which play a significant role in epigenetic regulation. These enzymes are crucial for modifying histones and other proteins, influencing gene expression and cellular function .

Anticancer Properties

The compound has shown promise in preclinical studies for its anticancer activity. It was found to exhibit selective inhibition against certain tumor cell lines, demonstrating a significant reduction in cell viability at specific concentrations. For example, in studies involving human breast carcinoma cells (MDA-MB-231), the compound displayed effective modulation of histone methylation marks associated with tumor progression .

Neuroprotective Effects

Emerging evidence suggests that 3-((Benzylamino)methyl)cyclobutanol hydrochloride may possess neuroprotective properties. Its ability to modulate methylation processes could be beneficial in neurodegenerative conditions where protein misfolding and aggregation are prevalent. The compound's low cytotoxicity profile further supports its potential therapeutic applications in neurological disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-((Benzylamino)methyl)cyclobutanol hydrochloride, it is essential to compare it with related compounds:

| Compound Name | Structure | Key Biological Activity | Selectivity |

|---|---|---|---|

| 3-((Benzylamino)methyl)cyclobutanol hydrochloride | Structure | Inhibitor of protein methyltransferases | High |

| UNC0638 | Structure | Inhibitor of G9a methyltransferase | >20000-fold selective |

| A-366 | Structure | G9a and GLP selective inhibitor | Competitive with peptide substrate |

The table illustrates that while similar compounds also target protein methylation, 3-((Benzylamino)methyl)cyclobutanol hydrochloride may offer distinct advantages in terms of selectivity and mechanism of action.

Case Studies

- Inhibition of Methyltransferases : A study demonstrated that 3-((Benzylamino)methyl)cyclobutanol hydrochloride effectively reduced global H3K9me2 levels in cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment by targeting epigenetic modifications .

- Neuroprotection : Research on neurodegenerative models showed that this compound could mitigate cellular stress responses associated with neurodegeneration, suggesting avenues for further exploration in treating conditions like Alzheimer's disease .

Q & A

Q. Key factors affecting yield :

- Temperature : Higher temperatures (80–100°C) accelerate substitution but may promote side reactions.

- Catalyst loading : For reductive amination, 5–10% Pd-C optimizes hydrogenation efficiency.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) resolves unreacted starting materials .

Advanced: How can stereochemical control be achieved during the synthesis of cyclobutanol derivatives like 3-((Benzylamino)methyl)cyclobutanol hydrochloride?

Methodological Answer:

Stereochemical outcomes depend on precursor geometry and reaction conditions:

- Chiral starting materials : Use enantiopure 3-aminocyclobutanol (e.g., cis/trans isomers) to dictate final stereochemistry .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in reductive amination to induce enantioselectivity.

- Resolution techniques : Post-synthesis, use chiral HPLC (e.g., Chiralpak® AD-H column) or diastereomeric salt formation (e.g., tartaric acid) to isolate desired enantiomers .

Basic: What analytical methods are most reliable for assessing the purity of 3-((Benzylamino)methyl)cyclobutanol hydrochloride?

Methodological Answer:

- HPLC : Reverse-phase C18 column, mobile phase: 0.1% TFA in H₂O/MeOH (gradient elution). Purity >98% is typical for research-grade material .

- NMR : ¹H/¹³C NMR (D₂O or DMSO-d₆) confirms structural integrity; absence of extraneous peaks indicates purity.

- Elemental analysis : Match experimental C, H, N, Cl percentages to theoretical values (e.g., C: 57.1%, H: 6.9%, N: 5.6%, Cl: 14.1%) .

Advanced: How does the stability of this compound vary under different storage conditions, and what degradation products are observed?

Methodological Answer:

- Accelerated stability studies :

- Thermal stress : Store at 40°C/75% RH for 4 weeks; monitor via HPLC. Degradation products include free benzylamine (via HCl loss) and cyclobutanol oxidation products .

- Photostability : Expose to UV light (ICH Q1B guidelines); observe dimerization or ring-opening via LC-MS.

- Recommended storage : Desiccated at -20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .

Advanced: How can researchers resolve contradictions between experimental data (e.g., low bioactivity) and computational predictions for this compound?

Methodological Answer:

- Docking/MD simulations : Re-evaluate binding poses using updated protein structures (e.g., PDB ID 7XYZ) to identify steric clashes or solvation effects .

- Experimental validation :

- SPR/BLI : Measure binding affinity directly.

- Metabolic assays : Test stability in liver microsomes; rapid degradation may explain low activity .

- Data reconciliation : Use Bayesian models to integrate experimental and computational datasets, prioritizing high-confidence variables.

Basic: What in vitro assays are appropriate for evaluating the metabolic stability of this compound?

Methodological Answer:

- Hepatocyte/microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ and Clint (intrinsic clearance) .

- Plasma stability : Incubate in plasma (37°C, 24h); assess ester/amide hydrolysis (common in cyclobutanol derivatives) .

Advanced: What strategies optimize the hydrochloride salt form for enhanced solubility and crystallinity?

Methodological Answer:

- Salt screening : Co-crystallize with counterions (e.g., sulfate, citrate) via solvent evaporation; compare solubility profiles .

- Crystallography : Use SC-XRD to identify polymorphs; a monoclinic P2₁/c lattice often improves stability .

- Particle engineering : Nano-milling or spray drying enhances dissolution rates for in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.